molecular formula C19H24ClNO B4174291 N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide

N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide

Cat. No. B4174291
M. Wt: 317.9 g/mol
InChI Key: XUHMSGGZKAOENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide, also known as ADBAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADBAC is a white crystalline powder that is soluble in water and organic solvents. It is commonly used as a disinfectant and antimicrobial agent in various industries, including healthcare, food processing, and water treatment.

Scientific Research Applications

Antimicrobial Activity

“N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide” and its derivatives have been studied for their potential antimicrobial properties. Research indicates that certain adamantyl carbothioamide derivatives exhibit potent antibacterial activity against various strains of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans . This suggests that the compound could be useful in developing new antimicrobial agents.

Hypoglycemic Effects

Studies have also explored the hypoglycemic activities of adamantane derivatives. Some compounds have shown significant reduction of serum glucose levels in streptozotocin-induced diabetic rats, indicating potential applications in managing diabetes . The adamantyl group may play a role in enhancing the activity of these molecules.

Synthetic Cannabinoid Detection

Adamantane derivatives have been identified in the structure of synthetic cannabinoids, such as APICA and APINACA, which are designer drugs found in illegal products . The adamantyl group contributes to the psychoactive properties of these substances, and understanding its role can aid in the detection and regulation of such drugs.

Organic Synthesis Applications

The adamantane structure is also significant in organic synthesis. The reactivity of adamantane derivatives allows for the production of various disubstituted adamantane derivatives, which are valuable in synthetic chemistry for creating complex molecules .

Mechanism of Action

Target of Action

N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide is a synthetic compound that has been identified as a designer drug Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds typically target cannabinoid receptors in the nervous system, influencing neurotransmitter release in the brain.

Mode of Action

Synthetic cannabinoids generally work by binding to cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids . This interaction can lead to changes in perception, mood, consciousness, cognition, and motor coordination.

Biochemical Pathways

Synthetic cannabinoids typically affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Pharmacokinetics

The adamantane group in the compound is known for its high thermal stability and resistance to most common chemical reactions , which might influence its pharmacokinetic properties.

Result of Action

Synthetic cannabinoids can cause a wide range of effects, from euphoria and relaxation to harmful effects such as tachycardia, hypertension, hallucinations, and even seizures .

Action Environment

The action, efficacy, and stability of N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity . .

properties

IUPAC Name

N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-21(18(22)16-3-2-4-17(20)8-16)12-19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHMSGGZKAOENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.